molecular formula C20H20N4O6 B11468977 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-pyridin-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-pyridin-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11468977
M. Wt: 412.4 g/mol
InChI Key: FLWUNLDKZLZLIM-LSHDLFTRSA-N
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Description

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the pyridine and oxazole rings through various organic reactions. Common reagents used in these reactions include aldehydes, hydrazides, and oxazole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of benzodioxole, pyridine, and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N4O6/c1-26-16-7-13(17(27-2)19-18(16)28-11-29-19)6-14-8-15(24-30-14)20(25)23-22-10-12-4-3-5-21-9-12/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,23,25)/b22-10+

InChI Key

FLWUNLDKZLZLIM-LSHDLFTRSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CN=CC=C4)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CN=CC=C4)OC)OCO2

Origin of Product

United States

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